1,3,5-Trimethyl-2-nitrosobenzene
Overview
Description
1,3,5-Trimethyl-2-nitrosobenzene is an organic compound with the molecular formula C9H11NO It is a derivative of benzene, where three methyl groups and one nitroso group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which introduces a nitro group into the mesitylene. The resulting 1,3,5-trimethyl-2-nitrobenzene is then reduced to this compound using reducing agents such as iron powder or tin chloride in acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production times. The use of microreactors has been reported to enhance the efficiency of the nitration and reduction processes, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, iron powder, tin chloride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: 1,3,5-Trimethyl-2-nitrobenzene.
Reduction: 1,3,5-Trimethyl-2-aminobenzene.
Substitution: Various halogenated or nitrated derivatives of 1,3,5-trimethylbenzene.
Scientific Research Applications
1,3,5-Trimethyl-2-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of nitroso compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-2-nitrosobenzene involves its interaction with molecular targets through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
1,3,5-Trimethyl-2-nitrosobenzene can be compared with other nitroso compounds such as:
- 1-Nitrosocyclopenta-1,3-diene
- 2-Nitrosocyclopenta-1,3-diene
- 5-Nitrosocyclopenta-1,3-diene
These compounds share the nitroso functional group but differ in their structural frameworks, leading to variations in their reactivity and applications. The presence of three methyl groups in this compound makes it unique, as it influences the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1,3,5-trimethyl-2-nitrosobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKDDEQYKDNKJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333785 | |
Record name | 2,4,6-Trimethylnitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-12-9 | |
Record name | 2,4,6-Trimethylnitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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